6-Hydroxyfludrocortisone
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Overview
Description
6-Hydroxyfludrocortisone is a synthetic corticosteroid derivative of fludrocortisone. It is characterized by the presence of a hydroxyl group at the 6th position of the steroid backbone. This compound is primarily known for its potent mineralocorticoid activity, which makes it useful in various medical applications, particularly in the treatment of conditions related to adrenal insufficiency.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxyfludrocortisone typically involves the hydroxylation of fludrocortisone. One common method includes the use of specific hydroxylating agents under controlled conditions to introduce the hydroxyl group at the desired position. The reaction conditions often require precise temperature control and the use of catalysts to ensure the selectivity and yield of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis processes. These processes are designed to maximize yield and purity while minimizing production costs. The use of advanced chemical reactors and continuous flow systems is common in industrial settings to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
6-Hydroxyfludrocortisone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: Reduction reactions can convert ketones back to hydroxyl groups.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogenating agents like thionyl chloride (SOCl₂) for converting hydroxyl groups to halides.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as ketones, aldehydes, and halides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
6-Hydroxyfludrocortisone has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other corticosteroid derivatives.
Biology: Employed in studies related to steroid metabolism and hormone regulation.
Medicine: Investigated for its potential therapeutic effects in treating adrenal insufficiency and other hormonal disorders.
Industry: Utilized in the production of pharmaceutical formulations and as a reference standard in quality control processes
Mechanism of Action
6-Hydroxyfludrocortisone exerts its effects primarily through its interaction with mineralocorticoid receptors in the body. It promotes the reabsorption of sodium and the excretion of potassium in the renal distal tubules, leading to increased sodium retention and potassium loss. This action helps in maintaining electrolyte balance and blood pressure .
Comparison with Similar Compounds
Similar Compounds
Fludrocortisone: The parent compound, known for its potent mineralocorticoid activity.
Hydrocortisone: A corticosteroid with both glucocorticoid and mineralocorticoid activity.
Prednisolone: A glucocorticoid with anti-inflammatory properties.
Uniqueness
6-Hydroxyfludrocortisone is unique due to the presence of the hydroxyl group at the 6th position, which imparts distinct chemical and biological properties compared to its analogs. This modification enhances its specificity and potency in certain applications, making it a valuable compound in both research and therapeutic contexts .
Properties
Molecular Formula |
C21H29FO6 |
---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
(6R,8S,9R,10S,11S,13S,14S,17R)-9-fluoro-6,11,17-trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H29FO6/c1-18-5-3-11(24)7-14(18)15(25)8-13-12-4-6-20(28,17(27)10-23)19(12,2)9-16(26)21(13,18)22/h7,12-13,15-16,23,25-26,28H,3-6,8-10H2,1-2H3/t12-,13-,15+,16-,18-,19-,20-,21-/m0/s1 |
InChI Key |
JCSYMIOFBJPSQW-RNZUFMPVSA-N |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1[C@@H](C[C@@H]3[C@@]2([C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C)O)F)O |
Canonical SMILES |
CC12CCC(=O)C=C1C(CC3C2(C(CC4(C3CCC4(C(=O)CO)O)C)O)F)O |
Origin of Product |
United States |
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